![molecular formula C8H8N2O B3347295 Pyridine, 3-(1-aziridinylcarbonyl)- CAS No. 13096-22-5](/img/structure/B3347295.png)
Pyridine, 3-(1-aziridinylcarbonyl)-
Overview
Description
Pyridine, 3-(1-aziridinylcarbonyl)- is a chemical compound. Pyridine is a colorless liquid that boils at 115 ºC . It used to be obtained almost exclusively from coal tar. Today, it is obtained industrially from ammonia and acetylene . Pyridine like benzene has 6 π electrons (aromatic Hückel). Its structure is planar with bond angles of 120º .
Synthesis Analysis
The synthesis of pyridine derivatives involves various methods. One method involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution . The resulting chalcone is used as a precursor to prepare a new series of pyridine derivatives . The treatment of the latter chalcone with 2-cyanothioacetamide affords the corresponding pyridinethione which is used as a precursor to synthesize the targeted thienopyridine derivatives .Molecular Structure Analysis
Pyridine is formed by replacing one of the CH groups in benzene with a nitrogen atom . The orbitals in the ring have not changed significantly and there are still the six pi-electrons from the three double bonds in the aromatic structure . Instead of the CH bond in benzene, the nitrogen has a lone pair of electrons to occupy this space . Pyridine is an imine, which are usually unstable, but due to the aromaticity, pyridine is a stable imine .Chemical Reactions Analysis
Pyridine undergoes various chemical reactions. For instance, reactions with nucleophiles take place preferentially at the 2-, 4- and 6- positions due to the nitrogen atom lowering the energy of the LUMO . By looking at the LUMO, you can see that the lobes are bigger at these positions, which means they are preferred positions for nucleophilic attack .Physical And Chemical Properties Analysis
Pyridine is a colorless liquid that boils at 115 ºC . It used to be obtained almost exclusively from coal tar. Today, it is obtained industrially from ammonia and acetylene . Pyridine like benzene has 6 π electrons (aromatic Hückel). Its structure is planar with bond angles of 120º .Safety and Hazards
Pyridine is classified as a hazardous substance. It is highly flammable and harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .
Future Directions
The rate of microbial resistance has continued to rise significantly as the availability of new antibiotics has declined . A new series of pyridine and thienopyridine derivatives were designed, synthesized and tested as antimicrobial agents . The newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans . This suggests that pyridine derivatives could be a promising area of future research in the development of new antimicrobial agents .
properties
IUPAC Name |
aziridin-1-yl(pyridin-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8(10-4-5-10)7-2-1-3-9-6-7/h1-3,6H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQIQYJYXCZCMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156817 | |
Record name | Pyridine, 3-(1-aziridinylcarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 3-(1-aziridinylcarbonyl)- | |
CAS RN |
13096-22-5 | |
Record name | Pyridine, 3-(1-aziridinylcarbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-(1-aziridinylcarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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